Methyl 3-chloro-4-(trifluoromethoxy)benzoate

Description

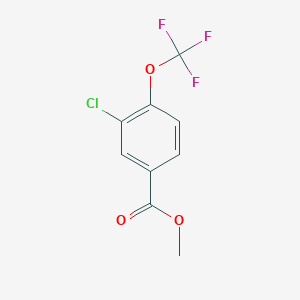

Methyl 3-chloro-4-(trifluoromethoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with chlorine at the 3-position and a trifluoromethoxy group at the 4-position. Its molecular formula is C₉H₆ClF₃O₃, with an average molecular mass of 254.588 g/mol and a monoisotopic mass of 253.995756 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOMTZKOKUQMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773874-04-7 | |

| Record name | Methyl 3-chloro-4-(trifluoromethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-chloro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The trifluoromethoxy group can be oxidized under harsh conditions, although this is less common due to the stability of the trifluoromethoxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of 3-chloro-4-(trifluoromethoxy)benzyl alcohol.

Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

Methyl 3-chloro-4-(trifluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 4-Chloro-3-(Trifluoromethoxy)Benzoate

This isomer (CAS 1261444-00-1) shares the same molecular formula as the target compound but differs in substituent positions: chlorine is at the 4-position, and trifluoromethoxy is at the 3-position. Despite identical molecular weights, the positional swap alters electronic distribution and steric hindrance.

Key Comparison Data

| Property | Methyl 3-Chloro-4-(Trifluoromethoxy)Benzoate | Methyl 4-Chloro-3-(Trifluoromethoxy)Benzoate |

|---|---|---|

| Substituent Positions | Cl (3), OCF₃ (4) | Cl (4), OCF₃ (3) |

| ChemSpider ID | Not Provided | 60598234 |

| Synthetic Accessibility | Likely similar | Commercial availability (95% purity) |

Functional Group Variants

2.2.1. 3-Chloro-4-(Trifluoromethoxy)Benzaldehyde (CAS 83279-39-4)

This aldehyde derivative (C₈H₄ClF₃O₂) replaces the ester group with an aldehyde, significantly increasing electrophilicity. The aldehyde’s reactivity in condensation or oxidation reactions contrasts with the ester’s stability, making it more suitable for intermediates in heterocyclic synthesis .

2.2.2. Methyl 3-Formyl-4-(Trifluoromethoxy)Benzoate

This compound introduces a formyl group at the 3-position alongside the ester. The dual electron-withdrawing groups (formyl and trifluoromethoxy) likely reduce electron density on the aromatic ring, enhancing susceptibility to electrophilic attacks compared to the mono-substituted target compound .

Substituent Position and Chain Modifications

2.3.1. Methyl 2-(Trifluoromethoxy)Benzoate (CAS 148437-99-4)

With the trifluoromethoxy group at the 2-position, this isomer exhibits distinct steric effects. Its lower boiling point (57°C) and density (1.312 g/cm³) suggest reduced molecular packing efficiency compared to the target compound .

2.3.2. Ethyl 4-((3-Chloro-4-(Trifluoromethyl)Phenoxy)Methyl)Benzoate (CAS 1443431-00-2)

Here, the trifluoromethyl group replaces trifluoromethoxy, and a phenoxymethyl bridge links the substituent to the benzoate.

Reactivity and Stability

- Electron-Withdrawing Effects : The trifluoromethoxy group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. For example, in Methyl 4-benzamido-3-(trifluoromethoxy)benzoate (3m), the benzamido group at position 4 further stabilizes the ring via resonance, a property absent in the target compound .

- Ester Hydrolysis: The methyl ester group in the target compound is less prone to hydrolysis under basic conditions compared to ethyl or benzyl esters, as seen in Ethyl 4-((3-chloro-4-(trifluoromethyl)phenoxy)methyl)benzoate .

Biological Activity

Methyl 3-chloro-4-(trifluoromethoxy)benzoate is an organic compound notable for its unique structural features, including a benzoate framework with both chlorine and trifluoromethoxy substituents. This combination enhances its lipophilicity and biological activity, making it a subject of interest in pharmacological research and agrochemical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

Structural Features

- Chlorine Atom : Positioned at the meta position relative to the ester group, influencing reactivity.

- Trifluoromethoxy Group : Enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions like cancer and inflammation.

- Protein-Ligand Interactions : Its lipophilic nature allows it to interact effectively with hydrophobic regions of proteins, potentially influencing various biological pathways.

Pharmacological Potential

This compound is being explored for several pharmacological applications:

- Anticancer Agents : Due to its ability to inhibit enzymes related to cancer cell proliferation, it shows promise as a lead compound in cancer therapy.

- Anti-inflammatory Agents : The compound's interactions with inflammatory pathways suggest potential use in treating inflammatory diseases.

- Agricultural Applications : Its insecticidal properties make it a candidate for use in pest control, disrupting biological pathways in target organisms.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-chloro-3-(trifluoromethyl)benzoate | Chlorine at para position | Different positioning affects reactivity |

| Methyl 3-bromo-4-(trifluoromethyl)benzoate | Bromine instead of chlorine | Potentially different biological activity |

| Methyl 3-chloro-5-(trifluoromethyl)benzoate | Chlorine at meta position | Variation influences properties |

| Methyl 4-fluoro-3-(trifluoromethyl)benzoate | Fluoro instead of chloro | May exhibit different reactivity profiles |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an inhibitor of cytochrome P450 enzymes. It was found that this compound could inhibit CYP2C9 activity, suggesting potential implications for drug interactions and metabolic pathways in humans .

Case Study 3: Agricultural Applications

Research into the agricultural applications of this compound revealed its effectiveness as an insecticide against common pests. Field trials demonstrated that it could reduce pest populations by over 70% without significant toxicity to non-target organisms.

Q & A

Q. What are the common synthetic routes for Methyl 3-chloro-4-(trifluoromethoxy)benzoate?

The synthesis typically involves esterification of the corresponding carboxylic acid (3-chloro-4-(trifluoromethoxy)benzoic acid) with methanol under acidic catalysis. For example, thionyl chloride (SOCl₂) is often used to activate the acid, followed by reaction with methanol to yield the ester . Alternative routes may involve halogenation or trifluoromethoxy group introduction at specific positions using precursors like 4-(trifluoromethoxy)benzoyl chloride, as seen in analogous syntheses .

Q. How is the compound characterized for purity and structural confirmation?

Advanced analytical techniques are employed:

- High-Performance Liquid Chromatography (HPLC) monitors purity .

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) confirms substituent positions and regioselectivity. For example, distinct proton environments in the aromatic region and trifluoromethoxy group splitting patterns are critical .

- LCMS (Liquid Chromatography-Mass Spectrometry) provides molecular weight validation and detects intermediates .

Q. What are the key structural features influencing its reactivity?

The electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) groups create an electron-deficient aromatic ring, directing electrophilic substitution to the 5-position (meta to -Cl and para to -OCF₃). The ester group (-COOCH₃) further enhances stability for downstream functionalization .

Advanced Research Questions

Q. How can low yields during esterification be mitigated?

Low yields often arise from incomplete acid activation or moisture interference. Strategies include:

- Using anhydrous solvents (e.g., distilled dichloromethane) and molecular sieves to scavenge water .

- Optimizing stoichiometry (e.g., excess thionyl chloride for complete acid conversion) .

- Employing microwave-assisted synthesis to accelerate reaction kinetics, as demonstrated in related benzoate ester syntheses .

Q. What methods resolve contradictions in regioselectivity data for halogenation reactions?

Conflicting reports on halogenation positions may arise from varying reaction conditions. To validate regioselectivity:

Q. How is the compound utilized in medicinal chemistry research?

While direct studies are limited, structural analogs (e.g., Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate) are used as intermediates in drug design. The trifluoromethoxy group enhances metabolic stability and bioavailability, making the compound a candidate for protease inhibitor scaffolds or agrochemical precursors .

Methodological Challenges & Solutions

Q. What purification techniques are optimal for isolating this compound?

Q. How are stability issues addressed during storage?

The compound is sensitive to hydrolysis due to the ester group. Recommendations include:

- Storage under inert gas (N₂ or Ar) at -20°C .

- Use of stabilizers like BHT (butylated hydroxytoluene) in aprotic solvents (e.g., DMF) .

Future Research Directions

Q. What unexplored applications exist for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.